molecular formula C11H13BrO4 B14081458 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane

2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane

Cat. No.: B14081458
M. Wt: 289.12 g/mol
InChI Key: QDNFAOHPKJEWRD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of phenethylamines It is structurally characterized by a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The subsequent formation of the dioxolane ring can be achieved through the reaction of the brominated intermediate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(2,5-dimethoxyphenyl)-1,3-dioxolane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly its effects on neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a psychoactive substance.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features but different pharmacological properties.

    25B-NBF (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine): Another psychoactive substance with a similar core structure but additional functional groups.

Uniqueness

2-(4-Bromo-2,5-dimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13BrO4/c1-13-9-6-8(12)10(14-2)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3

InChI Key

QDNFAOHPKJEWRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2OCCO2)OC)Br

Origin of Product

United States

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